molecular formula C36H24N6O4 B11567296 2,6-bis{4-[(E)-(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone CAS No. 300727-44-0

2,6-bis{4-[(E)-(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Cat. No.: B11567296
CAS No.: 300727-44-0
M. Wt: 604.6 g/mol
InChI Key: FZEOVMFMPZAQTJ-UHFFFAOYSA-N
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Description

2,6-bis{4-[(E)-(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolo[3,4-f]isoindole core with diazenyl-substituted phenyl groups, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis{4-[(E)-(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves multiple steps, starting with the preparation of the pyrrolo[3,4-f]isoindole core. This can be achieved through a series of condensation reactions involving suitable precursors. The diazenyl groups are introduced via azo coupling reactions, where diazonium salts react with aromatic amines under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-bis{4-[(E)-(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

2,6-bis{4-[(E)-(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-bis{4-[(E)-(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone exerts its effects involves interactions with molecular targets and pathways. The diazenyl groups can participate in electron transfer processes, while the pyrrolo[3,4-f]isoindole core can interact with various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-bis{4-[(E)-(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is unique due to its specific diazenyl substituents, which impart unique electronic and steric properties. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity .

Properties

CAS No.

300727-44-0

Molecular Formula

C36H24N6O4

Molecular Weight

604.6 g/mol

IUPAC Name

2,6-bis[4-[(4-methylphenyl)diazenyl]phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

InChI

InChI=1S/C36H24N6O4/c1-21-3-7-23(8-4-21)37-39-25-11-15-27(16-12-25)41-33(43)29-19-31-32(20-30(29)34(41)44)36(46)42(35(31)45)28-17-13-26(14-18-28)40-38-24-9-5-22(2)6-10-24/h3-20H,1-2H3

InChI Key

FZEOVMFMPZAQTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=CC5=C(C=C4C3=O)C(=O)N(C5=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)C

Origin of Product

United States

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